2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
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Overview
Description
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a chemical compound with a complex structure that includes a morpholine ring and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
- 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)benzo[d]thiazole
Uniqueness
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is unique due to its combination of a morpholine ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)morpholine |
InChI |
InChI=1S/C16H22N2O/c1-2-4-14(5-3-1)13-18-9-6-15(7-10-18)16-12-17-8-11-19-16/h1-6,16-17H,7-13H2 |
InChI Key |
FTVWQLHKWQFBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2CNCCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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